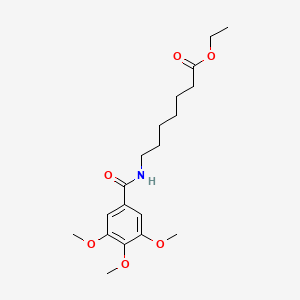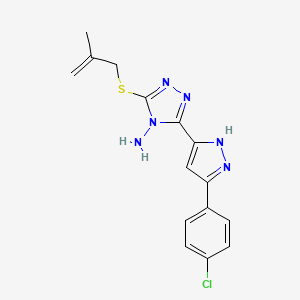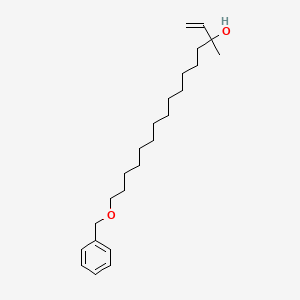
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL is an organic compound characterized by a benzyloxy group attached to a long aliphatic chain with a double bond and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL typically involves the following steps:
Formation of the Aliphatic Chain: The aliphatic chain can be synthesized through a series of reactions, including alkylation and reduction processes.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an alcohol in the presence of a base.
Formation of the Double Bond: The double bond is introduced through an elimination reaction, often using a strong base such as potassium tert-butoxide.
Hydroxyl Group Addition: The hydroxyl group is added through a hydroboration-oxidation reaction, where the double bond reacts with borane followed by oxidation with hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Benzyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated aliphatic alcohols.
Substitution: Various substituted aliphatic compounds depending on the nucleophile used.
科学的研究の応用
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the aliphatic chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to modulate cellular pathways.
類似化合物との比較
Similar Compounds
16-(Methoxy)-3-methylhexadec-1-EN-3-OL: Similar structure but with a methoxy group instead of a benzyloxy group.
16-(Ethoxy)-3-methylhexadec-1-EN-3-OL: Similar structure but with an ethoxy group instead of a benzyloxy group.
16-(Propoxy)-3-methylhexadec-1-EN-3-OL: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. The benzyloxy group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
918876-47-8 |
|---|---|
分子式 |
C24H40O2 |
分子量 |
360.6 g/mol |
IUPAC名 |
3-methyl-16-phenylmethoxyhexadec-1-en-3-ol |
InChI |
InChI=1S/C24H40O2/c1-3-24(2,25)20-16-11-9-7-5-4-6-8-10-12-17-21-26-22-23-18-14-13-15-19-23/h3,13-15,18-19,25H,1,4-12,16-17,20-22H2,2H3 |
InChIキー |
DREIZXRPXQBYMX-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


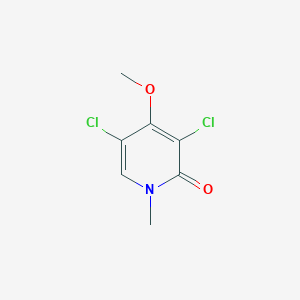
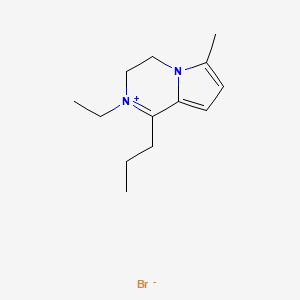
![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate](/img/structure/B12624874.png)
![1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea](/img/structure/B12624875.png)
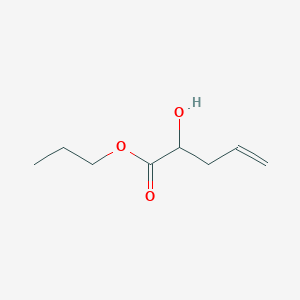
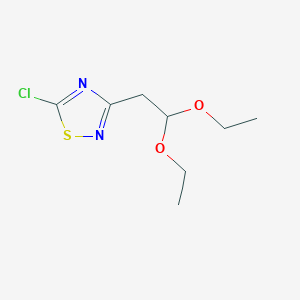
![2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12624894.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
